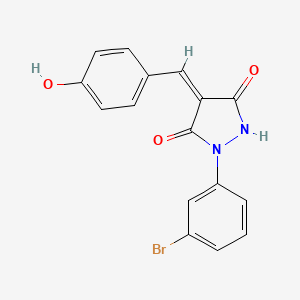
1-(3-Bromo-phenyl)-4-(4-hydroxy-benzylidene)-pyrazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-phenyl)-4-(4-hydroxy-benzylidene)-pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a brominated phenyl ring and a hydroxy-benzylidene group attached to a pyrazolidine-3,5-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-phenyl)-4-(4-hydroxy-benzylidene)-pyrazolidine-3,5-dione typically involves the following steps:
Formation of the Pyrazolidine-3,5-dione Core: This can be achieved through the reaction of hydrazine with a suitable diketone, such as acetylacetone, under acidic conditions.
Bromination of the Phenyl Ring: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Condensation Reaction: The brominated phenyl ring is then coupled with a 4-hydroxy-benzaldehyde derivative through a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-phenyl)-4-(4-hydroxy-benzylidene)-pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrazolidine-3,5-dione core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-phenyl)-4-(4-hydroxy-benzylidene)-pyrazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-phenyl)-4-(4-hydroxy-benzylidene)-pyrazolidine-3,5-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated phenyl ring and hydroxy-benzylidene group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Chloro-phenyl)-4-(4-hydroxy-benzylidene)-pyrazolidine-3,5-dione
- 1-(3-Methyl-phenyl)-4-(4-hydroxy-benzylidene)-pyrazolidine-3,5-dione
Comparison:
- Bromine vs. Chlorine: The presence of a bromine atom in 1-(3-Bromo-phenyl)-4-(4-hydroxy-benzylidene)-pyrazolidine-3,5-dione can lead to different reactivity and biological activity compared to its chlorine-substituted counterpart.
- Methyl Group: The methyl-substituted compound may exhibit different steric and electronic properties, affecting its overall reactivity and interactions.
Uniqueness: this compound is unique due to the combination of its brominated phenyl ring and hydroxy-benzylidene group, which can impart distinct chemical and biological properties not observed in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C16H11BrN2O3 |
|---|---|
Molekulargewicht |
359.17 g/mol |
IUPAC-Name |
(4Z)-1-(3-bromophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H11BrN2O3/c17-11-2-1-3-12(9-11)19-16(22)14(15(21)18-19)8-10-4-6-13(20)7-5-10/h1-9,20H,(H,18,21)/b14-8- |
InChI-Schlüssel |
YWMVPFBAULHSJP-ZSOIEALJSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C\C3=CC=C(C=C3)O)/C(=O)N2 |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6Z)-6-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11624715.png)
![diallyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11624717.png)

![(2Z)-6-benzyl-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11624731.png)
![Ethyl (2Z)-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2-{[4-(propan-2-YL)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11624735.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide](/img/structure/B11624742.png)
![ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11624743.png)
![(5E)-3-cyclohexyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11624750.png)
![methyl 4-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11624757.png)
![3-(2,2-dichloroethenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B11624766.png)
![(4Z)-5-(4-chlorophenyl)-4-(1-hydroxyethylidene)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B11624771.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B11624778.png)
![(2Z)-5-amino-2-(2,3-dimethoxybenzylidene)-7-(2,3-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11624784.png)
![Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624787.png)
